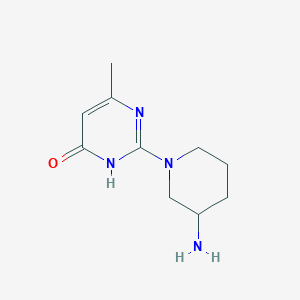

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

Vue d'ensemble

Description

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a chemical compound with the molecular formula C3H8Cl2N6 . It has a molecular weight of 199.04 g/mol . The compound is also known by other names such as 5-amino-2H-triazole-4-carboximidamide and dihydrochloride EN300-206119 .

Synthesis Analysis

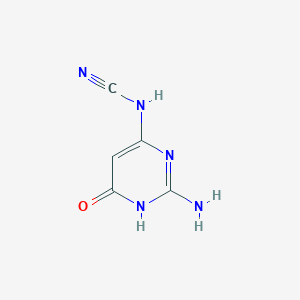

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study detailed the refinement of the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold . Another study reported the synthesis of nitrogen-rich cation 5-amino-1H-1,2,4-triazole-3-carbohydrazide and its derivatives using a new molecular design strategy based on the energetic moiety combination .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES stringC1(=NNN=C1N)C(=N)N.Cl.Cl . The compound has 11 heavy atoms and its complexity is computed to be 122 . Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 118 Ų and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 198.0187497 g/mol . The compound has 6 hydrogen bond donors and 4 hydrogen bond acceptors .Applications De Recherche Scientifique

Découverte de médicaments

Les 1,2,3-triazoles, la structure centrale du « 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride », ont trouvé de larges applications dans la découverte de médicaments . De nombreux composés médicinaux importants ayant un noyau 1,2,3-triazole sont disponibles sur le marché, comme le médicament anticonvulsivant Rufinamide, l'antibiotique céphalosporine à large spectre céfatrizine, un médicament anticancéreux carboxyamidotriazole et l'antibiotique β β -lactame tazobactam .

Synthèse organique

Les 1,2,3-triazoles sont également largement utilisés en synthèse organique . Leur grande stabilité chimique et leur fort moment dipolaire les rendent utiles dans une variété de réactions .

Chimie des polymères

Dans le domaine de la chimie des polymères, les 1,2,3-triazoles sont utilisés en raison de leur grande stabilité chimique et de leur caractère aromatique .

Chimie supramoléculaire

Les 1,2,3-triazoles sont utilisés en chimie supramoléculaire, où ils peuvent former des réseaux 3D complexes par le biais d'interactions de liaison hydrogène étendues .

Bioconjugaison et biologie chimique

Les 1,2,3-triazoles sont utilisés en bioconjugaison et en biologie chimique, où ils peuvent servir à relier des biomolécules entre elles .

Imagerie fluorescente et science des matériaux

Les 1,2,3-triazoles ont des applications en imagerie fluorescente et en science des matériaux . Leur fort moment dipolaire et leur capacité de liaison hydrogène les rendent utiles dans ces domaines .

Mécanisme D'action

Target of Action

The primary target of 5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is the bacterial DNA damage (SOS) response system . This system is regulated by two key proteins, LexA and RecA . Inactivation of these regulatory proteins sensitizes bacteria to antibiotics and slows the appearance of resistance .

Mode of Action

This compound inhibits the RecA-mediated auto-proteolysis of Escherichia coli LexA, the reaction that initiates the SOS response . It has been shown to target auto-proteolysis of LexA from both E. coli and Pseudomonas aeruginosa .

Biochemical Pathways

The SOS response is activated when many antibiotics cause DNA damage, either directly or indirectly . This activation results in the expression of genes involved in DNA repair and mutagenesis . By inhibiting the initiation of this response, the compound can slow the appearance of antibiotic resistance .

Pharmacokinetics

It is known that the compound is well-behaved in high throughput screening, suggesting good bioavailability .

Result of Action

The compound’s action results in the suppression of the SOS response, thereby slowing the appearance of antibiotic resistance . It has been shown to have improved potency and increased breadth, suggesting that it may be effective against a range of bacterial species .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For example, the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contributes greatly to the high density, insensitivity, and thermal stability of the 5-amino-1H-1,2,4-triazole-3-carbohydrazide salts .

Analyse Biochimique

Biochemical Properties

5-amino-1H-1,2,3-triazole-4-carboximidamide dihydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as RecA and LexA, which are involved in the bacterial SOS response . The compound inhibits the auto-proteolysis of LexA, thereby preventing the activation of the SOS response. This interaction is crucial in sensitizing bacteria to antibiotics and slowing the development of antibiotic resistance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to suppress the appearance of antibiotic resistance in bacterial cells by inhibiting the SOS response . This suppression leads to changes in gene expression and cellular metabolism, ultimately affecting the overall function of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the RecA protein, inhibiting its activity and preventing the auto-proteolysis of LexA . This inhibition blocks the SOS response, leading to reduced DNA repair and mutagenesis in bacteria. Additionally, the compound may influence other molecular pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged inhibition of the SOS response in bacterial cells . Degradation over time may reduce its efficacy, necessitating careful consideration of experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SOS response without causing significant adverse effects . Higher doses may lead to toxic effects, including disruptions in cellular metabolism and potential damage to tissues. Understanding the dosage thresholds is essential for optimizing the compound’s use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s inhibition of RecA and LexA affects the metabolic flux and levels of metabolites involved in DNA repair and mutagenesis . These interactions highlight the compound’s role in modulating key biochemical processes within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are critical for its activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy in biochemical research and therapeutic applications.

Propriétés

IUPAC Name |

5-amino-2H-triazole-4-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.2ClH/c4-2(5)1-3(6)8-9-7-1;;/h(H3,4,5)(H3,6,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKPJUIVMIKFMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(2-benzoxazolyl)phenolato]zinc(II)](/img/structure/B1384523.png)

![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

![4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384528.png)

![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)

![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384533.png)

![2-Amino-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B1384537.png)